molecular formula C11H17N5O B7120842 N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine

Cat. No.: B7120842
M. Wt: 235.29 g/mol
InChI Key: SQQANBRWNRGYNS-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features both pyrazole and oxadiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-4-16-9(5-6-13-16)7-12-11-14-10(8(2)3)15-17-11/h5-6,8H,4,7H2,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQANBRWNRGYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC2=NC(=NO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method includes the cyclization of hydrazides with nitriles to form the oxadiazole ring, followed by alkylation to introduce the pyrazole moiety . Reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxadiazole derivatives, such as:

  • N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine hydrochloride
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities .

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